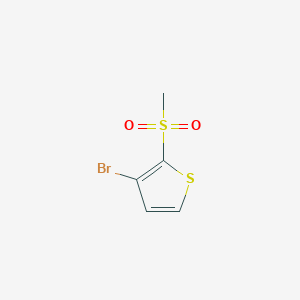
3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate, also known as NPDC, is a chemical compound that has been researched for its potential as an anticancer agent. This compound belongs to the class of nitrobenzyl derivatives and has been found to exhibit promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, this compound has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One advantage of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate is its low toxicity and high selectivity towards cancer cells, which makes it a safer and more effective alternative to traditional chemotherapy drugs. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its efficacy in prolonged treatments.
将来の方向性
There are several future directions for the research of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate. One direction is to optimize the synthesis method to increase the yield and purity of the product. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and administration route. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate involves the reaction of 3-nitrobenzyl bromide with 4-phenylthiophenol in the presence of a base, followed by the reaction of the resulting intermediate with 2,6-difluorobenzenecarboxylic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity of the product.
科学的研究の応用
3-Nitro-4-(phenylsulfanyl)benzyl 2,6-difluorobenzenecarboxylate has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mice models of breast cancer and lung cancer.
特性
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO4S/c21-15-7-4-8-16(22)19(15)20(24)27-12-13-9-10-18(17(11-13)23(25)26)28-14-5-2-1-3-6-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRBKXFIUTZWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2901099.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2901101.png)
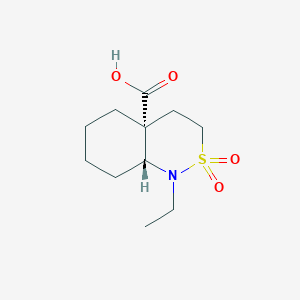
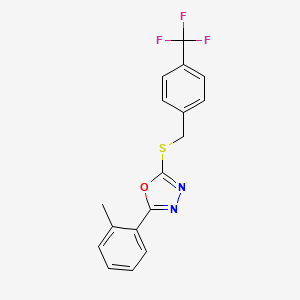
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2901105.png)
![2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone](/img/structure/B2901106.png)
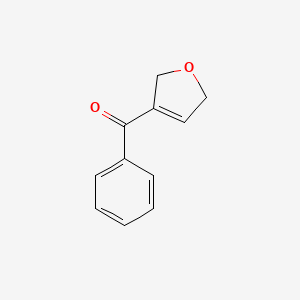
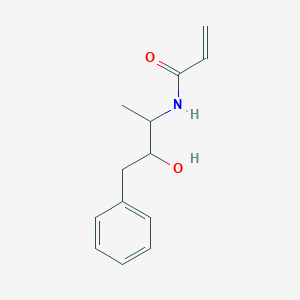
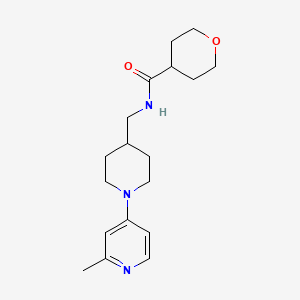
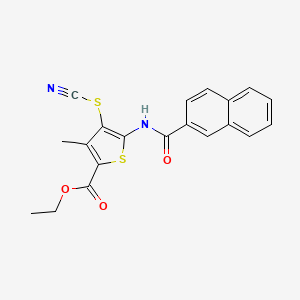
![1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2901114.png)
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)
